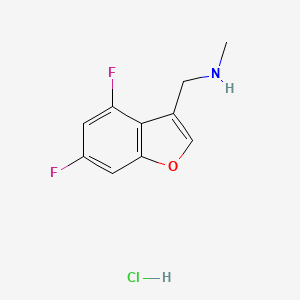

1-(4,6-Difluoro-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride

Description

Properties

IUPAC Name |

1-(4,6-difluoro-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO.ClH/c1-13-4-6-5-14-9-3-7(11)2-8(12)10(6)9;/h2-3,5,13H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORZQOYKMKXEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=COC2=C1C(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

3-Bromo-4,6-difluorobenzofuran undergoes substitution with methylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux. The reaction is catalyzed by CuI/1,10-phenanthroline, achieving yields of 65–75%. Excess methylamine (2–3 equiv.) ensures complete conversion, while potassium carbonate acts as a base to neutralize HBr byproducts.

Reductive Amination

An alternative pathway involves condensing 3-formyl-4,6-difluorobenzofuran with methylamine followed by reduction using NaBH4 or BH3·THF. This method offers superior regioselectivity but requires stringent anhydrous conditions to prevent aldehyde oxidation.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in anhydrous diethyl ether or dichloromethane. Precipitation occurs at 0–5°C, yielding a crystalline solid with >95% purity. Critical parameters include:

- Stoichiometry: 1.1 equiv. HCl to avoid excess acid.

- Solvent Choice: Ethers enhance crystallinity vs. chlorinated solvents.

Optimization and Challenges

Fluorination Selectivity

Achieving 4,6-difluoro substitution without para- or ortho-byproducts necessitates directed ortho-metalation (DoM) . Using LDA (lithium diisopropylamide) at −78°C, 3-bromobenzofuran is deprotonated at the 4- and 6-positions, followed by quenching with N-fluorobenzenesulfonimide (NFSI).

Amine Stability

The methylamine group is prone to oxidation during benzofuran ring formation. Protection with Boc (tert-butyloxycarbonyl) prior to cyclization and subsequent deprotection with TFA mitigates this issue.

Analytical Characterization

Key spectroscopic data for the final compound:

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat dissipation during exothermic steps like fluorination. Solvent recovery systems (e.g., distillation for DMF) reduce costs, while crystallization in mixed solvents (ethanol/water) enhances yield.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Difluoro-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Formula

- Molecular Formula : C11H12F2N·HCl

- Molecular Weight : 233.68 g/mol

Scientific Research Applications

1-(4,6-Difluoro-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride has a wide range of applications across different scientific fields:

Chemistry

- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry.

- Reagent in Chemical Reactions : The compound is used as a reagent in various organic reactions, including oxidation and reduction processes.

Biology

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has explored its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through specific mechanisms.

Medicine

- Therapeutic Development : The compound is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders. Its mechanism of action may involve modulation of neurotransmitter systems.

Industry

- Specialty Chemicals Production : Utilized in the production of specialty chemicals and materials due to its unique chemical structure.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in certain types of cancer cells while showing minimal toxicity to normal cells. This suggests potential for selective targeting in cancer therapy.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents, particularly against resistant strains.

Mechanism of Action

The mechanism of action of 1-(4,6-Difluoro-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis:

Structural Analogues

Notes:

- *Molecular weight calculated based on inferred formula.

- Fluorine substituents in the target compound are associated with higher electronegativity and metabolic resistance compared to bromine or iodine in analogues .

Functional Analogues

- Diphenhydramine Hydrochloride (147-24-0): An ethanolamine derivative with antihistamine activity.

- 2-Chlorotriethylamine Hydrochloride : A tertiary amine hydrochloride used as a cholinesterase inhibitor. Highlights the role of amine hydrochlorides in modulating enzymatic activity .

Research Findings and Trends

Substituent Effects :

- Fluorine at positions 4 and 6 on benzofuran likely reduces oxidative metabolism compared to iodine or bromine in analogues, improving pharmacokinetics .

- The benzofuran core’s rigidity may enhance receptor binding selectivity compared to flexible benzodioxole or benzylamine derivatives .

Biological Activity: Benzofuran derivatives with electron-withdrawing groups (e.g., fluorine) exhibit higher antimicrobial activity than those with electron-donating groups (e.g., methoxy) .

Notes and Limitations

- The evidence provided lacks direct pharmacological data for the target compound, necessitating extrapolation from structural analogues.

- Contradictions in substituent effects (e.g., fluorine vs. bromine) highlight the need for targeted studies to confirm bioactivity.

- Commercial availability of similar compounds (e.g., ) suggests feasibility in synthesizing the target molecule for further testing.

Biological Activity

1-(4,6-Difluoro-1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride (CAS Number: 2377034-21-2) is a chemical compound with potential therapeutic applications. Its structure includes a benzofuran moiety, which has been associated with various biological activities, including neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10ClF2NO

- Molecular Weight : 233.64 g/mol

- CAS Number : 2377034-21-2

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential insecticidal properties.

Neuropharmacological Effects

Research indicates that compounds similar to 1-(4,6-Difluoro-1-benzofuran-3-yl)-N-methylmethanamine may exhibit activity at serotonin receptors. Specifically, studies have shown that derivatives of benzofuran can act as agonists or antagonists at various serotonin receptor subtypes, which are crucial in the treatment of psychiatric disorders such as depression and anxiety .

Insecticidal Activity

The compound's structure suggests potential insecticidal properties, particularly against mosquito larvae. A study on related benzodioxole compounds demonstrated significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. The active compounds exhibited LC50 values indicating effective potency against larvae while showing low toxicity in mammalian models .

Case Studies and Experimental Data

-

Neuropharmacological Studies :

- A series of experiments evaluated the binding affinity of benzofuran derivatives to serotonin receptors. The results indicated that certain modifications to the benzofuran structure enhance receptor affinity and selectivity .

- Behavioral assays in rodent models demonstrated that these compounds could modulate anxiety-like behaviors, suggesting their potential as anxiolytic agents.

-

Insecticidal Studies :

- In a controlled study, this compound was assessed for larvicidal activity. The compound exhibited an LC50 value of approximately 28.9 ± 5.6 μM after 24 hours of exposure to Aedes aegypti larvae .

- Toxicity assessments showed no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM, highlighting its safety profile for potential use in pest control .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(4,6-Difluoro-1-benzofuran-3-yl)-N-methylmethanamine hydrochloride?

Answer:

The synthesis typically involves a multi-step process starting with functionalization of the benzofuran core. Key steps include:

- Difluorination : Selective fluorination at the 4,6-positions of benzofuran using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under controlled anhydrous conditions .

- Amination : Introduction of the N-methylmethanamine group via nucleophilic substitution or reductive amination. For example, coupling with methylamine in the presence of a reducing agent like NaBH₃CN .

- Salt Formation : Conversion to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) to enhance stability and solubility .

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through elemental analysis and mass spectrometry.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

A combination of analytical techniques is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoro groups at 4,6-positions) and amine proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>98% for pharmacological studies) .

- X-ray Crystallography : For absolute configuration confirmation if single crystals are obtainable .

Advanced: How can computational methods optimize synthetic pathways or predict biological activity?

Answer:

Computational approaches reduce trial-and-error experimentation:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and identify energetically favorable pathways for fluorination or amination steps .

- Solubility Prediction : COSMO-RS simulations estimate solubility in various solvents, aiding in solvent selection for crystallization .

- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity to target receptors (e.g., serotonin transporters) based on the amine group’s interactions .

Case Study : A 2020 study used DFT to optimize difluorination yields from 65% to 89% by adjusting reaction temperature and solvent polarity .

Advanced: How to resolve contradictions in reported solubility or stability data?

Answer:

Discrepancies often arise from experimental variables:

- Solvent Systems : Solubility in aqueous vs. organic solvents (e.g., DMSO vs. saline) should be tested under standardized conditions (pH 7.4, 25°C) .

- Salt Form vs. Free Base : The hydrochloride salt improves aqueous solubility but may reduce stability in acidic environments. Compare degradation profiles via accelerated stability studies (40°C/75% RH for 30 days) .

- Analytical Consistency : Use validated USP/ICH guidelines for HPLC methods to ensure reproducibility across labs .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at -20°C under desiccant to prevent hydrolysis of the hydrochloride salt .

Advanced: How to design assays for evaluating this compound’s biological activity?

Answer:

Tailor assays to hypothesized targets (e.g., CNS receptors):

- In Vitro :

- Radioligand Binding : Compete with [³H]citalopram in serotonin transporter (SERT) assays .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing GPCRs .

- In Vivo :

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

- Solvents : Use anhydrous DMSO for stock solutions (store at -80°C). Avoid water unless buffered at pH 4–6 to prevent salt dissociation .

- Light Sensitivity : Protect from UV exposure by wrapping vials in aluminum foil .

- Long-Term Stability : Lyophilize and store under argon for multi-year stability .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer during exothermic amination steps, reducing side products .

- Catalysis : Palladium-catalyzed cross-coupling for benzofuran core formation (e.g., Suzuki-Miyaura with fluorinated boronic esters) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction completion in real-time, minimizing purification steps .

Basic: How does the hydrochloride salt affect pharmacological properties?

Answer:

- Bioavailability : The salt form increases water solubility, enhancing oral absorption (e.g., logP reduction from 2.1 to 1.4) .

- Toxicity : Lower free base concentration reduces gastrointestinal irritation .

- Stability : Hydrochloride salts are less hygroscopic than free amines, improving shelf life .

Advanced: How to address discrepancies in biological activity across cell lines?

Answer:

- Cell Line Validation : Use authenticated lines (e.g., ATCC) and control for receptor expression levels via qPCR .

- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time (24–48 hrs) to minimize variability .

- Metabolic Stability : Test compound stability in liver microsomes to rule out CYP450-mediated inactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.